![molecular formula C10H16O3 B2622897 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one CAS No. 109632-78-2](/img/structure/B2622897.png)
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one
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Overview
Description
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C10H16O3 . It has an average mass of 184.232 Da and a mono-isotopic mass of 184.109940 Da . The structure of this compound contains a total of 30 bonds, including 14 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 aliphatic ketone, and 2 aliphatic ethers .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one consists of a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The structure contains a four-membered ring and a five-membered ring . The compound also contains 1 aliphatic ketone and 2 aliphatic ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one, such as its density, melting point, and boiling point, are not provided in the search results . For detailed information on the physical and chemical properties, it is recommended to refer to specialized databases or literature.Scientific Research Applications
NMR Spectroscopy Analysis
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one and related compounds have been analyzed using carbon-13 nuclear magnetic resonance (NMR) spectroscopy. This technique helps in understanding the chemical environment and molecular structure through observed chemical shifts, offering insights into the electronic effects of substituents on the molecular framework (Lin, Lin, & Yeh, 2000).
Synthesis and Cycloaddition Reactions
This compound has been used in synthetic chemistry, particularly in the synthesis and [3 + 2] cycloaddition reactions. Such reactions are crucial in creating complex molecular structures that are often found in natural products and pharmaceuticals (Nakamura et al., 2003).
Role in Heterocyclic Compound Synthesis
The compound plays a significant role in synthesizing heterocyclic compounds, which are a central part of many pharmaceuticals and agrochemicals. It reacts with various nucleophiles to form diverse heterocyclic structures (Kayukova et al., 1998).
Corrosion Inhibition Properties
Research has also explored the use of derivatives of this compound for corrosion inhibition. These studies are vital for developing environmentally friendly substances to protect metals from corrosion, with implications in various industrial applications (Chafiq et al., 2020).
Potential in Polymer Synthesis
Its derivatives have been investigated for their potential in radical ring-opening polymerization, which is a method used to create polymers with specific structural properties. This research has implications for developing new materials with tailored characteristics (Sanda, Takata, & Endo, 1994).
Hydrolysis Studies
The compound’s behavior under hydrolysis conditions has been studied, which is important for understanding its stability and reactivity in various chemical environments. Such studies are crucial in designing compounds for specific industrial or pharmaceutical applications (Kayukova et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1,1,3,3-tetramethyl-5,8-dioxaspiro[3.4]octan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(2)7(11)9(3,4)10(8)12-5-6-13-10/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNKTRKIUYQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C12OCCO2)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one |
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